molecular formula C8H16O3 B6597890 ethyl 2-ethoxybutanoate CAS No. 209803-41-8

ethyl 2-ethoxybutanoate

Cat. No.: B6597890
CAS No.: 209803-41-8
M. Wt: 160.21 g/mol
InChI Key: SNIDNGPTLWWCLF-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxybutanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are commonly found in nature, contributing to the fragrances of fruits and flowers. This compound is used in various applications due to its unique chemical properties.

Preparation Methods

Ethyl 2-ethoxybutanoate can be synthesized through several methods:

    Fischer Esterification: This method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For this compound, the reaction would involve 2-ethoxybutanoic acid and ethanol.

    SN2 Reaction: Another method involves the nucleophilic substitution reaction where a carboxylate ion reacts with a primary alkyl halide.

Chemical Reactions Analysis

Ethyl 2-ethoxybutanoate undergoes various chemical reactions:

Scientific Research Applications

Ethyl 2-ethoxybutanoate has several applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis. Its reactivity makes it useful in various chemical reactions and processes.

    Biology: In biological research, it can be used to study ester hydrolysis and enzyme activity related to esterases.

    Medicine: While not directly used as a drug, its derivatives and related compounds can be explored for pharmaceutical applications.

    Industry: It is used in the production of fragrances, flavors, and as a solvent in coatings and inks

Comparison with Similar Compounds

Ethyl 2-ethoxybutanoate can be compared with other esters such as:

This compound stands out due to its specific structure, which imparts unique physical and chemical properties, making it suitable for specialized applications.

Properties

IUPAC Name

ethyl 2-ethoxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-4-7(10-5-2)8(9)11-6-3/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIDNGPTLWWCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801285207
Record name Butanoic acid, 2-ethoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801285207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209803-41-8
Record name Butanoic acid, 2-ethoxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209803-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 2-ethoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801285207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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